Z-thioPro-thiazolidine

Beschreibung

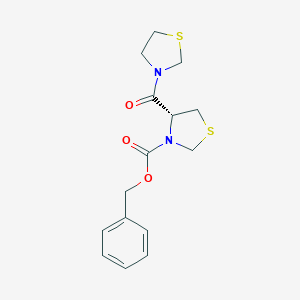

Z-Thiopro-thiazolidine (IUPAC name: N-benzyloxycarbonyl-L-thioprolyl-thiazolidine) is a potent inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative disorders and cognitive dysfunction. Structurally, it belongs to the thiazolidine derivative family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound is synthesized by replacing the pyrrolidine ring in L-proline with a thiazolidine moiety and introducing a sulfur atom, which significantly enhances its inhibitory activity .

Key structural features include:

- A thioproline residue (L-thioproline), where the pyrrolidine ring is sulfur-modified.

- A thiazolidine ring fused to the proline backbone, increasing conformational rigidity.

- A N-benzyloxycarbonyl (Z) protecting group, critical for substrate binding affinity.

This compound exhibits a remarkably low inhibition constant (Kᵢ) of 0.36 nM against bovine brain PEP, outperforming earlier analogs like Z-Pro-prolinal (Kᵢ = 3.7 nM) by an order of magnitude . Its activity is attributed to enhanced electron density and steric compatibility with PEP’s catalytic site due to sulfur incorporation .

Eigenschaften

CAS-Nummer |

118059-38-4 |

|---|---|

Molekularformel |

C15H18N2O3S2 |

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

benzyl (4R)-4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate |

InChI |

InChI=1S/C15H18N2O3S2/c18-14(16-6-7-21-10-16)13-9-22-11-17(13)15(19)20-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |

InChI-Schlüssel |

ARKABCLDYHVJMU-ZDUSSCGKSA-N |

Isomerische SMILES |

C1CSCN1C(=O)[C@@H]2CSCN2C(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3 |

Synonyme |

KNP 057 KNP-057 Z-thioPro-thiazolidine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Sulfur Substitution : Replacing pyrrolidine (in Z-Pro-prolinal) with thiazolidine (in this compound) reduces Kᵢ by ~10-fold, highlighting sulfur’s role in improving enzyme-substrate interactions .

Aldehyde Functionalization : Z-L-Thiopro-L-thioprolinal’s aldehyde group further lowers Kᵢ to 0.01 nM, suggesting covalent binding to PEP’s catalytic serine residue .

Diverse Applications : Thiazolidin-4-one derivatives (e.g., compounds from Muhammed et al. ) exhibit antimicrobial properties but lack PEP specificity, underscoring this compound’s unique therapeutic niche.

Mechanistic Advantages Over Non-Thiazolidine Compounds

- vs. Indan/Tetralin Derivatives : Indan-based PEP inhibitors (e.g., JMedChem analogs) show moderate activity (Kᵢ ~10–50 nM) but suffer from poor blood-brain barrier penetration. This compound’s smaller size and sulfur polarity improve CNS bioavailability .

- vs. Azetidin-2-one : Azetidine derivatives (e.g., from ) are less stable due to ring strain, whereas thiazolidine’s saturated ring ensures metabolic resilience .

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

- Thioproline vs. Proline : The thioproline residue increases electron density, strengthening hydrogen bonds with PEP’s Arg/Lys residues .

- Thiazolidine Rigidity : The constrained thiazolidine ring reduces entropic penalties during enzyme binding, as confirmed by molecular dynamics simulations .

Clinical and Industrial Relevance

- Neurodegenerative Therapy: this compound’s nanomolar potency positions it as a lead candidate for Alzheimer’s disease, where PEP overactivity correlates with amyloid-beta aggregation .

- Synthetic Scalability: Despite complex synthesis (8+ steps for analogs; see ), this compound’s commercial availability (CAS synonyms in ) supports industrial-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.